molecular formula C13H19BN2O3 B1470173 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine CAS No. 1515866-60-0

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

Cat. No. B1470173
CAS RN: 1515866-60-0
M. Wt: 262.11 g/mol
InChI Key: BGFGDDXRIRBWQP-UHFFFAOYSA-N
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Description

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a useful research compound. Its molecular formula is C13H19BN2O3 and its molecular weight is 262.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Scale-Up

An improved synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines using Suzuki coupling was developed, incorporating a novel boronic ester, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine. This method is applicable to high throughput chemistry and large-scale synthesis of medicinally important compounds (Bethel et al., 2012).

Herbicidal Activity

A study synthesized novel pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids, which exhibited improved tobacco PPO-inhibiting and herbicidal activities. These compounds were effective in weed control and safe for various crops (Wang et al., 2017).

Design and Synthesis for HGF-Mimetic Agents

Boron-containing derivatives including 7-methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-benzo[b][1,4]oxazine were synthesized. These compounds are under evaluation for their biological activities, particularly as potential HGF-mimetic agents (Das et al., 2011).

Antibacterial Applications

Various analogues of 7-oxo-2, 3-dihydro-7H-pyrido[1, 2, 3-de][1, 4] benzoxazine-6-carboxylic acids were synthesized, with one compound (DL-8280) demonstrating potent antibacterial activity against a range of pathogens (Hayakawa et al., 1984).

Crystal Structure and DFT Studies

Studies focused on the synthesis and crystal structure of boron-containing compounds, with density functional theory (DFT) calculations to analyze molecular structures. These studies offer insights into the physicochemical properties of such compounds (Liao et al., 2022).

Synthesis of Pyrido-Oxazine Derivatives

A novel method for synthesizing pyrido-oxazine derivatives was developed, expanding the potential for new pharmaceutical compounds. This includes the synthesis of pyrido[2,3-b][1,4]oxazin-2-ones, highlighting the versatility of this chemical structure in drug development (Cho et al., 2003).

properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)9-7-10-11(16-8-9)17-6-5-15-10/h7-8,15H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFGDDXRIRBWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)OCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Reactant of Route 2
Reactant of Route 2
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Reactant of Route 3
Reactant of Route 3
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Reactant of Route 4
Reactant of Route 4
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Reactant of Route 5
Reactant of Route 5
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Reactant of Route 6
Reactant of Route 6
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

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